3-(5-Ethyl-2-pyrrolidinyl)indole hydrochloride
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Overview
Description
3-(5-Ethyl-2-pyrrolidinyl)indole hydrochloride is a chemical compound that belongs to the indole family Indole derivatives are known for their wide range of biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Ethyl-2-pyrrolidinyl)indole hydrochloride typically involves the Fischer indole synthesis method. This method includes the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol . The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the indole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(5-Ethyl-2-pyrrolidinyl)indole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding indole derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced indole derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the indole ring are replaced with other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
3-(5-Ethyl-2-pyrrolidinyl)indole hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-Ethyl-2-pyrrolidinyl)indole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Spiroindole derivatives: Compounds with spirocyclic structures involving indole rings.
Azepinoindole: A tricyclic indole derivative synthesized through multiple steps.
Uniqueness
3-(5-Ethyl-2-pyrrolidinyl)indole hydrochloride is unique due to its specific structural features, including the presence of a pyrrolidinyl group and an ethyl substituent. These features may confer distinct biological activities and chemical reactivity compared to other indole derivatives.
Properties
CAS No. |
19137-74-7 |
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Molecular Formula |
C14H19ClN2 |
Molecular Weight |
250.77 g/mol |
IUPAC Name |
3-(5-ethylpyrrolidin-1-ium-2-yl)-1H-indole;chloride |
InChI |
InChI=1S/C14H18N2.ClH/c1-2-10-7-8-14(16-10)12-9-15-13-6-4-3-5-11(12)13;/h3-6,9-10,14-16H,2,7-8H2,1H3;1H |
InChI Key |
XXMNRAZBBDMFIH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC([NH2+]1)C2=CNC3=CC=CC=C32.[Cl-] |
Origin of Product |
United States |
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